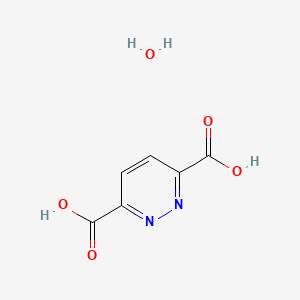
Pyridazinic dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridazinic dicarboxylic acid is a heterocyclic compound containing a pyridazine ring with two carboxylic acid groups. Pyridazine is a six-membered ring with two adjacent nitrogen atoms, making it a diazine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridazinic dicarboxylic acid can be synthesized through various methods. One common approach involves the hydrolysis of nitriles or the carboxylation of organometallic intermediates . Another method includes the preparation of three-dimensional coordination polymers of lanthanide pyridazinic dicarboxylates by hydrothermal methods .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridazinic dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the carboxylic acid groups and the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Pyridazinic dicarboxylic acid has a wide range of applications in scientific research :
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and coordination polymers.
Biology: Its derivatives exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: this compound derivatives are explored for their potential as therapeutic agents in treating cardiovascular diseases, neurological disorders, and other medical conditions.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, and in materials science for creating advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of pyridazinic dicarboxylic acid and its derivatives involves interactions with various molecular targets and pathways . For instance, some derivatives inhibit enzymes like stearoyl-coenzyme A desaturase-1, which plays a role in fatty acid metabolism . Others may act on ion channels or receptors, influencing cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Pyrimidine: Contains nitrogen atoms at positions 1 and 3.
Pyrazine: Contains nitrogen atoms at positions 1 and 4.
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its broad spectrum of pharmacological activities.
Eigenschaften
CAS-Nummer |
849223-55-8 |
|---|---|
Molekularformel |
C6H6N2O5 |
Molekulargewicht |
186.12 g/mol |
IUPAC-Name |
pyridazine-3,6-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C6H4N2O4.H2O/c9-5(10)3-1-2-4(6(11)12)8-7-3;/h1-2H,(H,9,10)(H,11,12);1H2 |
InChI-Schlüssel |
UCXWZJNQMVLPFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1C(=O)O)C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Heptyl-5-methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13098813.png)
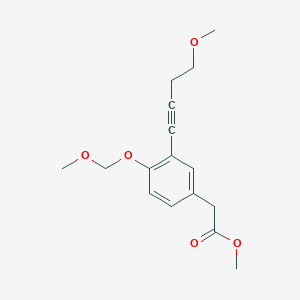
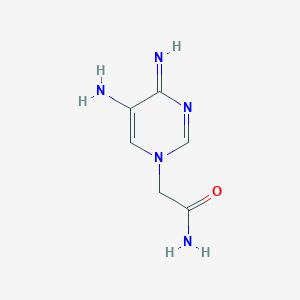
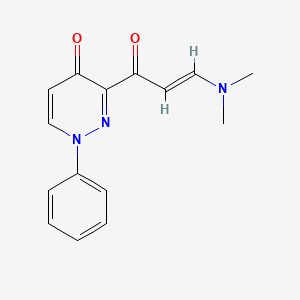

![2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098846.png)
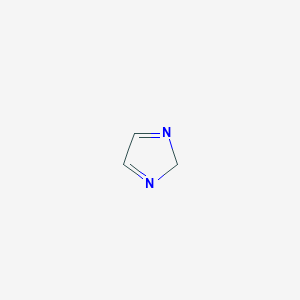
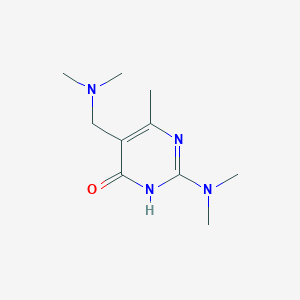
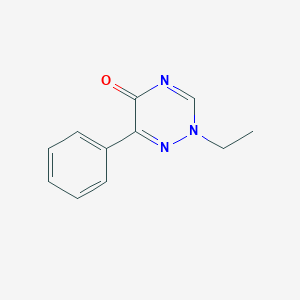
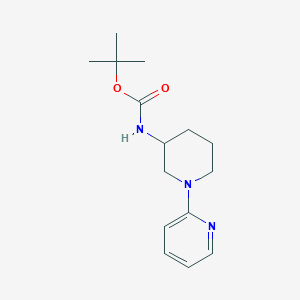
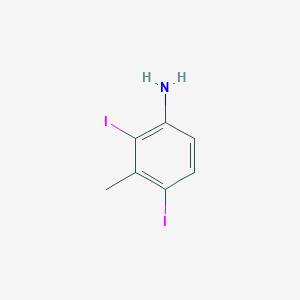
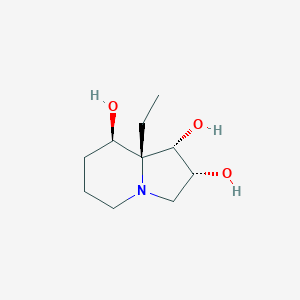
![2-(Heptylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13098892.png)
